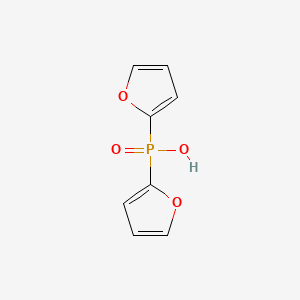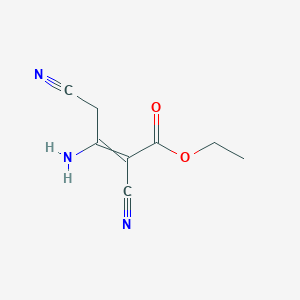
Ethyl 3-amino-2,4-dicyanobut-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-amino-2,4-dicyanobut-2-enoate is an organic compound with the molecular formula C8H9N3O2 It is characterized by the presence of an ethyl ester group, an amino group, and two cyano groups attached to a butenoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Ethyl 3-amino-2,4-dicyanobut-2-enoate can be synthesized through several methods. One common approach involves the reaction of ethyl cyanoacetate with malononitrile in the presence of a base such as piperidine or triethylamine. The reaction typically occurs in an ethanol solvent and requires heating to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain high-purity product.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 3-amino-2,4-dicyanobut-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: Nucleophilic substitution reactions can occur at the cyano groups or the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the cyano groups can yield primary amines, while oxidation can produce oxo derivatives.
Applications De Recherche Scientifique
Ethyl 3-amino-2,4-dicyanobut-2-enoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a precursor for bioactive molecules.
Mécanisme D'action
The mechanism of action of ethyl 3-amino-2,4-dicyanobut-2-enoate involves its interaction with molecular targets such as enzymes or receptors. The amino and cyano groups can participate in hydrogen bonding or electrostatic interactions, influencing the compound’s binding affinity and activity. The specific pathways involved depend on the biological context and the target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 3-amino-4,4-dicyanobut-3-enoate
- Ethyl 2-amino-4,4-dicyanobut-3-enoate
- Ethyl 3-amino-2-butenoate
Uniqueness
Ethyl 3-amino-2,4-dicyanobut-2-enoate is unique due to the specific positioning of its functional groups, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
64544-92-9 |
|---|---|
Formule moléculaire |
C8H9N3O2 |
Poids moléculaire |
179.18 g/mol |
Nom IUPAC |
ethyl 3-amino-2,4-dicyanobut-2-enoate |
InChI |
InChI=1S/C8H9N3O2/c1-2-13-8(12)6(5-10)7(11)3-4-9/h2-3,11H2,1H3 |
Clé InChI |
BUTAWVUEYULMOH-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=C(CC#N)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


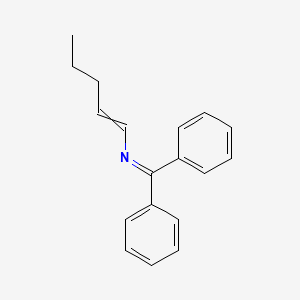
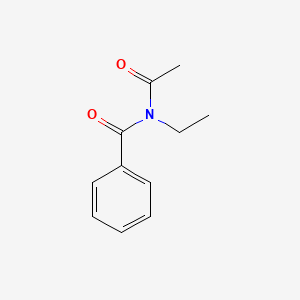
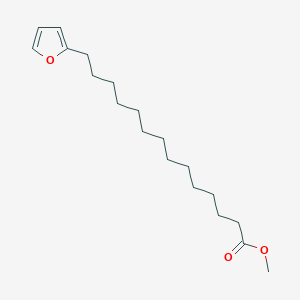

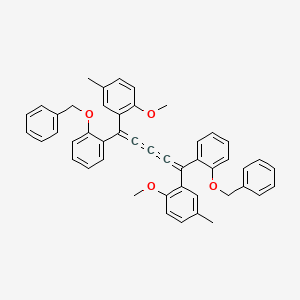
![Bis{2-[2-(hexyloxy)ethoxy]ethyl} hexanedioate](/img/structure/B14486308.png)
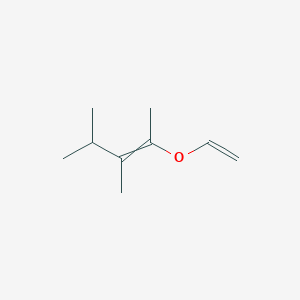
![6,6'-[Pentane-1,5-diylbis(oxy)]bis(3-methyl-1-benzofuran)](/img/structure/B14486319.png)
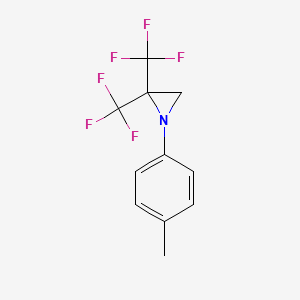
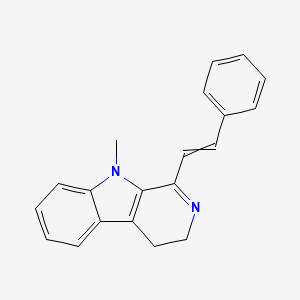

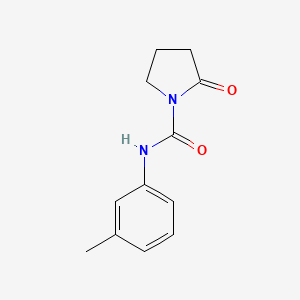
![1,6-Diazabicyclo[3.1.0]hexane](/img/structure/B14486344.png)
